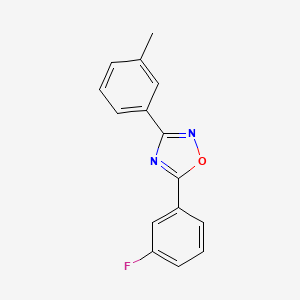![molecular formula C11H11F3N2O3 B5296637 5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5296637.png)
5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFMPP and is a member of the piperazine family of compounds.
Mecanismo De Acción
The exact mechanism of action of 5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one is not fully understood. However, it is believed that the compound acts as a partial agonist at serotonin receptors in the brain. This action leads to an increase in serotonin levels, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been shown to have several biochemical and physiological effects. The compound has been shown to increase serotonin levels in the brain, which can have a positive effect on mood and behavior. TFMPP has also been shown to have an effect on the cardiovascular system, leading to an increase in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one in lab experiments is its ability to selectively target serotonin receptors in the brain. This makes it a potential candidate for the treatment of mental disorders such as depression and anxiety. However, the compound also has several limitations, including its potential for toxicity and its limited solubility in water.
Direcciones Futuras
There are several potential future directions for research on 5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one. One potential area of research is the development of new compounds that are more selective and have fewer side effects than TFMPP. Another potential area of research is the development of new treatments for mental disorders such as depression and anxiety that are based on the action of TFMPP and other serotonin receptor agonists. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-chloropyridine with 2-(trifluoromethyl)morpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to produce the final compound.
Aplicaciones Científicas De Investigación
5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of neuroscience. TFMPP has been shown to have an affinity for serotonin receptors in the brain, which makes it a potential candidate for the treatment of mental disorders such as depression and anxiety.
Propiedades
IUPAC Name |
5-[2-(trifluoromethyl)morpholine-4-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)8-6-16(3-4-19-8)10(18)7-1-2-9(17)15-5-7/h1-2,5,8H,3-4,6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPRJPAIKWFCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CNC(=O)C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5296561.png)
![methyl 5-[4-(acetyloxy)phenyl]-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5296567.png)
![N-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-yl]-2-pyridinecarboxamide](/img/structure/B5296579.png)

![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B5296591.png)
![2,6-dimethoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5296604.png)
![N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5296609.png)

![(3S*,5R*)-1-[(2,5-dimethylphenyl)acetyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5296618.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-4-methoxy-3,5-dimethylbenzamide](/img/structure/B5296619.png)
![N-(6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5296621.png)
![1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol](/img/structure/B5296628.png)
![N,N-dimethyl-N'-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}propane-1,3-diamine](/img/structure/B5296629.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B5296645.png)